

Technical Master File: BDP TMR Maleimide

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Compound of Interest

Compound Name: BDP TMR maleimide

Cat. No.: B1192298

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Advanced Bioconjugation & Fluorescence Labeling Guide

Executive Summary

BDP TMR Maleimide (Borondipyrromethene Tetramethylrhodamine Maleimide) is a high-performance, photostable fluorophore engineered for the site-specific labeling of thiol groups in proteins, peptides, and oligonucleotides.[1][2][3][4][5][6][7] Unlike traditional rhodamine dyes, the BDP (BODIPY) core offers a high quantum yield (0.64), relatively long excited-state lifetime, and insensitivity to solvent polarity and pH.[3]

This technical guide serves as a definitive operational manual for researchers requiring precise stoichiometric labeling. It moves beyond basic product inserts to provide mechanism-driven protocols, critical quality control parameters, and troubleshooting frameworks derived from field application data.[3]

Part 1: Chemical Identity & Physicochemical Core

BDP TMR is a structural analog to TAMRA (Tetramethylrhodamine) but utilizes a rigid boron-dipyrromethene core to minimize non-radiative decay, resulting in superior brightness and photostability. The maleimide moiety functions as the "warhead," delivering high specificity for sulfhydryl (-SH) groups under physiological conditions.[3]

Table 1: Critical Physicochemical Attributes

Attribute	Specification	Notes
Product Name	BDP TMR Maleimide	"BDP" is a trademark of Lumiprobe; structurally analogous to BODIPY TMR.[3]
CAS Number	2183473-34-7	Specific to the BDP TMR derivative [1].[2][3][8][9][10][11][12]
Molecular Formula	C ₂₇ H ₂₇ BF ₂ N ₄ O ₄	
Molecular Weight	520.34 Da	Mass Spec increment: +520.2 Da.[8][11][12]
Excitation Max	542 nm	Compatible with 532 nm or 561 nm laser lines.
Emission Max	574 nm	Detection in the TAMRA/TRITC channel.
Extinction Coeff.[8] (ε)	55,000 L·mol ⁻¹ ·cm ⁻¹	Measured in Methanol.
Quantum Yield (Φ)	0.64	Significantly higher than TAMRA conjugates.
Solubility	DMSO, DMF, DCM	Hydrophobic core; requires organic co-solvent for labeling.

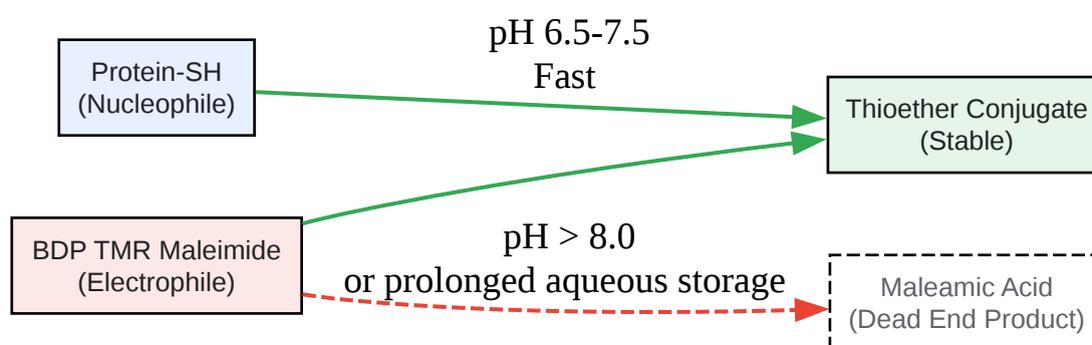
Part 2: Mechanism of Action (The Michael Addition)

The core chemistry relies on the Michael addition reaction. The nucleophilic thiolate anion (RS⁻) of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This reaction is highly pH-dependent.[3]

- pH < 6.0: Reaction rate is slow due to protonation of the thiol (SH).
- pH 6.5 - 7.5: Optimal window.[3] The thiol is sufficiently nucleophilic (as thiolate), while the competing hydrolysis of the maleimide ring is minimal.

- pH > 8.0: Specificity is lost. Primary amines (Lysine N-terminus) begin to react with the maleimide, and the maleimide ring undergoes rapid hydrolysis to non-reactive maleamic acid.

Visualization: Reaction Pathway[8]



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Figure 1: The chemoselective alkylation of thiols by **BDP TMR maleimide**. Note the competing hydrolysis pathway which must be mitigated by fresh reagent preparation.

Part 3: Experimental Workflow

Prerequisite: Ensure the protein is in a buffer free of thiols (no DTT, no Mercaptoethanol) and primary amines (no Tris, unless pH is strictly controlled < 7.5, though Phosphate/HEPES is preferred).

Step 1: Protein Preparation & Reduction

Most surface cysteines are oxidized as disulfides. They must be reduced to free thiols (-SH) to react.[3]

- Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because TCEP does not contain a thiol group and does not need to be removed before adding the maleimide dye [2].[3]
- Protocol: Add 10-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

Step 2: Dye Solubilization

- Solvent: Anhydrous DMSO or DMF.
- Concentration: Prepare a 10 mM stock solution.
- Critical: Maleimides hydrolyze in moisture. Prepare immediately before use. Do not store dilute working solutions.

Step 3: Conjugation Reaction

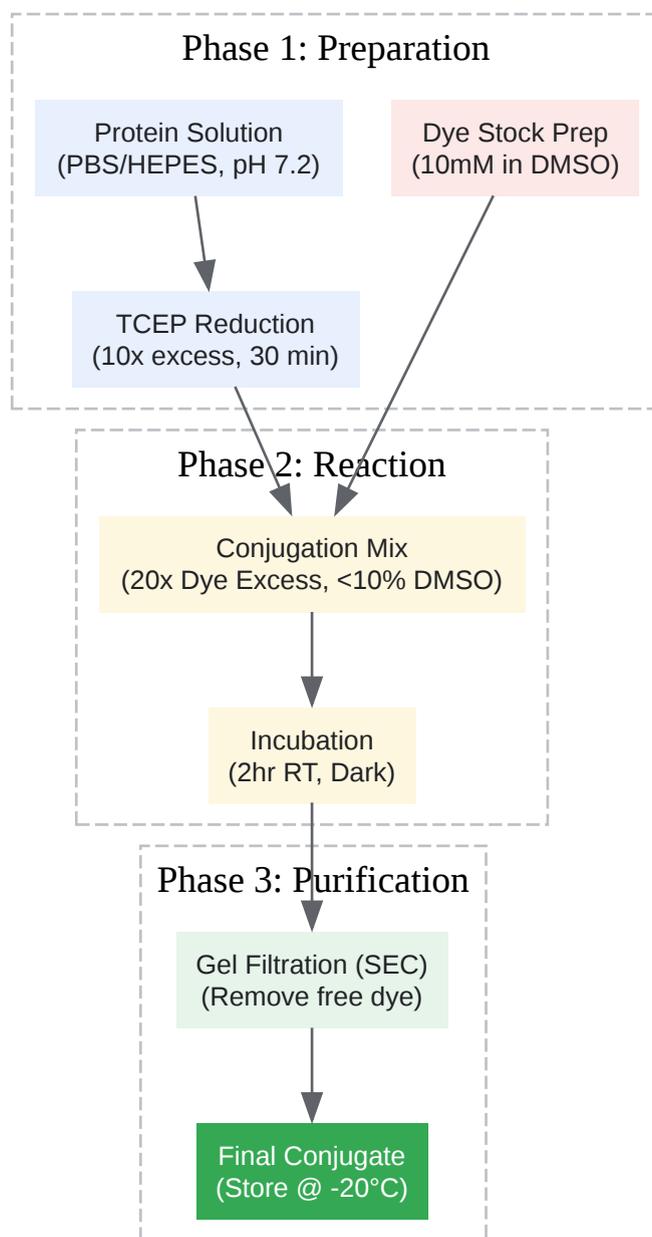
- Stoichiometry: Add 10-20 molar equivalents of **BDP TMR Maleimide** to the protein solution.
 - Why? The reaction is second-order.[3] Excess dye drives the kinetics to completion before the maleimide hydrolyzes.
- Organic Solvent Limit: Ensure the final DMSO/DMF concentration in the reaction mixture is < 10% (v/v) to prevent protein precipitation.
- Incubation: 2 hours at Room Temperature or Overnight at 4°C. Protect from light.
- Quenching (Optional): Add excess Beta-Mercaptoethanol or free Cysteine to react with remaining dye.

Step 4: Purification

Remove unreacted dye to prevent high background.

- Method: Size Exclusion Chromatography (SEC) / Gel Filtration (e.g., PD-10 columns, Zeba spin columns).[3]
- Dialysis: Less effective for hydrophobic dyes like BDP TMR, as the dye may stick to the membrane.

Visualization: Operational Workflow



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Figure 2: Step-by-step bioconjugation workflow ensuring maximum labeling efficiency and purity.

Part 4: Critical Quality Attributes (QC)

Validation is not optional. You must calculate the Degree of Labeling (DOL) to ensure the conjugate is fit for purpose.

DOL Formula:

[3]

Where:

- : Absorbance of the conjugate at 542 nm.[12][13]
- : Extinction coefficient of the protein (e.g., IgG ~210,000).
- : Absorbance of the conjugate at 280 nm.
- : Correction Factor for BDP TMR (0.16) [3].[12] This accounts for the dye's absorbance at 280 nm.
- : 55,000 L·mol⁻¹·cm⁻¹.[8][12]

Target DOL:

- Antibodies: 2-4 dyes per molecule is optimal. < 2 yields weak signal; > 5 can cause quenching or precipitation.[3]
- Peptides: Usually 1 dye per molecule (mono-labeled).[3]

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low DOL (< 1.0)	Disulfides not reduced.[3]	Increase TCEP concentration or time. Ensure TCEP is fresh.
Hydrolyzed Maleimide.	Use fresh anhydrous DMSO. Ensure dye stock is prepared immediately before use.[7]	
pH too low.	Adjust buffer to pH 7.0 - 7.[3]5. Reaction is slow at pH < 6.5.	
Precipitation	Dye is too hydrophobic.	BDP TMR is hydrophobic.[13] Decrease dye loading (try 10x instead of 20x). Add trace detergent (0.05% Tween-20). [3]
High Background	Free dye remaining.	Dialysis is insufficient.[12] Use PD-10 desalting columns or HPLC for purification.[3]
Non-specific Labeling	pH too high (> 8.0).	At pH > 8.0, maleimides react with lysines. Strictly control pH with HEPES or PBS.

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